1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione - 2034578-86-2

1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-2942720
CAS Number: 2034578-86-2
Molecular Formula: C16H19N5O4
Molecular Weight: 345.359
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 6g)

  • Compound Description: This compound is a potent protoporphyrinogen IX oxidase (PPO) inhibitor. It exhibits excellent, broad-spectrum weed control at low application rates (30-75 g ai/ha) and is relatively safe for maize crops. It has a Ki value of 2.5 nM against Nicotiana tabacum PPO (NtPPO), demonstrating significantly greater potency compared to other PPO inhibitors like trifludimoxazin and flumioxazin. []
  • Relevance: While this compound shares the core pyrimidine-2,4(1H,3H)-dione structure with 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione, it differs significantly in its substituents. The key structural difference is the presence of the thieno[2,3-d]pyrimidine moiety in Compound 6g, as opposed to the simple pyrimidine ring in the target compound. This difference highlights the potential for modifications to the core pyrimidine structure in the search for potent herbicides. []

3-(7-Fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (Compound 11q)

  • Compound Description: This compound is a potent PPO inhibitor, exhibiting a Ki value of 0.0074 μM against mitochondrial tobacco PPO (mtPPO). This makes it six times more potent than the commercial herbicide flumioxazin. It demonstrates a broad spectrum of weed control at application rates of 37.5-150 g ai/ha, both pre- and post-emergence. Notably, it shows safety for crops like maize, soybean, peanut, and cotton, highlighting its potential for selective weed control. []
  • Compound Description: This compound serves as a precursor for synthesizing a series of thietane derivatives with varying sulfur oxidation states. These derivatives are investigated for their potential hypotensive activity. []
  • Relevance: The core structure of 6-methyl-1-(thiethane-3-yl)pyrimidine-2,4(1H,3H)-dione is shared by 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione. Both compounds feature the pyrimidine-2,4(1H,3H)-dione moiety. The presence of the thietane ring in this related compound highlights the possibility of incorporating different heterocyclic systems while maintaining the core pyrimidine structure for exploring various biological activities, including hypotensive effects. []

1-(1,1-Dioxotietane-3-yl)-6-methylpyrimidine-2,4-(1H,3H)-dione

  • Compound Description: This compound is part of a series of thietane derivatives synthesized from 6-methyl-1-(thiethane-3-yl)pyrimidine-2,4(1H,3H)-dione and assessed for hypotensive activity. Notably, some compounds in this series demonstrate pronounced, sustained, and dose-dependent hypotensive effects comparable to reference drugs like nebivolol, lisinopril, and amlodipine. []
  • Relevance: This compound is structurally related to 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione through the shared pyrimidine-2,4(1H,3H)-dione core. The distinction lies in the presence of the 1,1-dioxoteitane substituent, a modified thietane ring, on the pyrimidine ring. This emphasizes the significance of substituent modifications in influencing biological activity within this class of compounds, showcasing potential for developing novel hypotensive agents. []

5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione (Compound 2)

  • Compound Description: This compound serves as a versatile starting material for synthesizing diverse pyrimidine derivatives, including substituted pyridopyrimidines, aminopyrimidines, thioxo- and oxo-triazolyl pyrimidines, bipyrimidines, and pyrazole-substituted pyrimidines. These synthesized derivatives were evaluated for their anti-inflammatory and analgesic activities. []

1-(2-Deoxy-3,5-di-O-acetylpentofuranosyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-4H-pyrazol-4-ylidene) pyrimidine-2,4(1H,3H)-dione (Compound 5)

  • Compound Description: This compound is an L-nucleoside analog synthesized from 3′,5′-di-O-acetyl-5-formyl-2′-deoxy-β-L-uridine. While its deacetylated analog was successfully obtained, Compound 5 itself presented challenges during hydrolysis. It showed no significant activity against vaccinia or cowpox viruses. []
  • Relevance: This compound shares the pyrimidine-2,4(1H,3H)-dione core with 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione. The significant difference lies in the presence of the 2-deoxy-3,5-di-O-acetylpentofuranosyl moiety attached to the pyrimidine ring in Compound 5. This structural difference underscores the versatility of the pyrimidine-2,4(1H,3H)-dione scaffold for accommodating various substitutions and its potential for exploring different biological activities, such as antiviral activity. []
  • Compound Description: This L-nucleoside analog is synthesized from 3′,5′-di-O-acetyl-5-formyl-2′-deoxy-β-L-uridine. Its deacetylated analog was successfully obtained via base hydrolysis. Like its related analog (Compound 5), it displayed no significant activity against vaccinia or cowpox viruses. []
  • Relevance: This compound shares the pyrimidine-2,4(1H,3H)-dione core structure with 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione. The key distinction is the presence of the 2-deoxy-3,5-di-O-acetylpentofuranosyl group and the complex bis(3-methyl-5-oxo-1-phenyl-4,5-dihydro-4H-pyrazol-4-yl)methyl substituent on the pyrimidine ring in Compound 6. This structural variation highlights the potential for diverse substitutions on the pyrimidine-2,4(1H,3H)-dione scaffold to modulate biological activity. []

5-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-1-(2-deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione (Compound 2)

  • Compound Description: This novel heteromorphic nucleoside, created by hybridizing two privileged drug scaffolds, inhibits the replication of vaccinia virus (VV) and cowpox virus (CV) with EC50 values of 4.6 ± 2.0 μM and 2.0 ± 0.3 μM, respectively. Its reduced activity against a thymidine kinase (TK) negative strain of CV suggests the need for 5′-monophosphorylation for antiviral activity. It is efficiently phosphorylated by VV TK. []
  • Relevance: This compound shares the core pyrimidine-2,4(1H,3H)-dione structure with 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione. The main difference is the presence of the 2-deoxypentofuranosyl moiety and the 2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl substituent attached to the pyrimidine ring in Compound 2. This structural difference highlights the adaptability of the pyrimidine-2,4(1H,3H)-dione scaffold for exploring a wide range of biological activities, including antiviral properties, by incorporating various substituents. []

Pyrimidine-2,4-(1H,3H)-dione

  • Compound Description: This compound, identified as a constituent of Typha angustifolia L. pollen, is noted for its analgesic activity. []
  • Relevance: This compound represents the core structure of 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione. Its identification as a natural product with analgesic properties suggests that this structural motif could be pharmacologically relevant, and modifications through the addition of substituents, like those seen in the target compound, may lead to compounds with enhanced or altered biological activity. []

6-Methyl-pyrimidine-2,4-(1H,3H)-dione

  • Compound Description: This compound was identified as a constituent of Typha angustifolia L. pollen, alongside pyrimidine-2,4-(1H,3H)-dione. []
  • Relevance: This compound is structurally related to 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione as it shares the central pyrimidine-2,4-(1H,3H)-dione core. The presence of a simple methyl substitution in this related compound indicates that even minor structural changes can lead to diverse biological activities or variations in potency. []

3-{2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione (Ketanserin)

  • Compound Description: Ketanserin is a non-selective antagonist for 5-HT2A/2C receptors. In studies on head-twitch behavior in mice, ketanserin caused a parallel rightward shift in the dose-response curve of the hallucinogen R(−)-2,5-dimethoxy-4-iodoamphetamine (DOI), suggesting that both 5-HT2A and 5-HT2C receptors are involved in the biphasic effects of DOI. []
  • Relevance: While not structurally identical, ketanserin shares a significant structural similarity with 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione. Both compounds feature a nitrogen-containing heterocycle (quinazoline in ketanserin, pyrimidine in the target compound) with a 2,4-dione substitution. This similarity suggests that these types of structures may have affinity for serotonin receptors, and the variations in the heterocycle and substituents could contribute to differences in receptor selectivity and pharmacological effects. []

Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 2-amino-4-(2-ph

  • Compound Description: This compound was identified as a secondary metabolite produced by Klebsiella pneumoniae. []
  • Relevance: Although the full structure of this compound is not provided, the "thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione" portion indicates a fused ring system containing both thiazole and pyrimidine rings with a 2,4-dione substitution on the pyrimidine. This is similar to the pyrimidine-2,4(1H,3H)-dione core of 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione, suggesting a potential relationship in terms of their origin or biosynthetic pathways. The presence of such compounds as secondary metabolites highlights the potential for discovering novel bioactive molecules with possible therapeutic applications. []

(R)-1-Acetyl-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-5-methyl-imidazolidine-2,4-dione (Compound 1)

  • Compound Description: This compound serves as a key intermediate in synthesizing potent lymphocyte function-associated antigen-1 (LFA-1) inhibitors. It was prepared using [14C]-phosgene with a 27% radiochemical yield and a specific activity of 2.1 GBq/mmol. []
  • Relevance: While this compound differs structurally from 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione, both belong to a similar chemical class characterized by the presence of a heterocycle with a 2,4-dione substitution. The target compound features a pyrimidine-2,4(1H,3H)-dione core, while Compound 1 contains an imidazolidine-2,4-dione moiety. This structural similarity, despite differences in the heterocycle and substituents, suggests potential overlap in their chemical properties or biological activities. It highlights the possibility of exploring variations within this chemical class for developing novel therapeutic agents, such as LFA-1 inhibitors. []

(R)-5-(1-Piperazinylsulfonyl)-1-(3,5-dichlorophenyl)-3-[4-(5-pyrimidinyl)benzyl]-3-methyl-1-H-imidazo[1,2a]imidazol-2-one (Compound 2)

  • Compound Description: This potent lymphocyte function-associated antigen-1 (LFA-1) inhibitor was synthesized using carbon-14 labeled 5-bromopyrimidine via a Suzuki reaction, achieving a radiochemical yield of 42% and a specific activity of 1.85 GBq/mmol. A deuterium-labeled version was also synthesized using a similar approach. []
  • Relevance: While structurally distinct from 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione, both compounds belong to the same broad chemical class characterized by a heterocycle with a 2-one substitution. The target compound features a pyrimidine-2,4(1H,3H)-dione core, while Compound 2 contains an imidazo[1,2a]imidazol-2-one moiety. This structural similarity, despite variations in the heterocycle and substituents, suggests a potential for overlapping chemical properties or biological activities. The development of Compound 2 as an LFA-1 inhibitor highlights the potential for exploring variations within this chemical class for various therapeutic applications. []
  • Compound Description: This compound is a potent lymphocyte function-associated antigen-1 (LFA-1) inhibitor synthesized using a Suzuki reaction with carbon-14 labeled 5-bromopyrimidine, achieving a 67% radiochemical yield and a specific activity of 1.95 GBq/mmol. A deuterium-labeled version of this compound was also successfully synthesized using a different synthetic route. []
  • Relevance: Although structurally different from 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione, both compounds are part of the same broad chemical class featuring a heterocycle with a 2-one substitution. The target compound has a pyrimidine-2,4(1H,3H)-dione core, whereas Compound 3 possesses an imidazo[1,2-a]imidazole-2-one moiety. Despite variations in the heterocycle and substituents, this structural similarity hints at potential commonalities in their chemical properties or biological activities. The development of Compound 3 as an LFA-1 inhibitor underscores the potential of exploring this chemical class for diverse therapeutic applications. []

Properties

CAS Number

2034578-86-2

Product Name

1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione

IUPAC Name

1-[3-oxo-3-(3-pyrazin-2-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione

Molecular Formula

C16H19N5O4

Molecular Weight

345.359

InChI

InChI=1S/C16H19N5O4/c22-13-3-8-20(16(24)19-13)9-4-15(23)21-7-1-2-12(11-21)25-14-10-17-5-6-18-14/h3,5-6,8,10,12H,1-2,4,7,9,11H2,(H,19,22,24)

InChI Key

PZDSMTMTSJQFRT-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.